![molecular formula C14H14N2O2S B2399497 Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate CAS No. 58668-15-8](/img/structure/B2399497.png)

Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

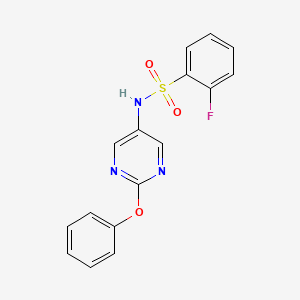

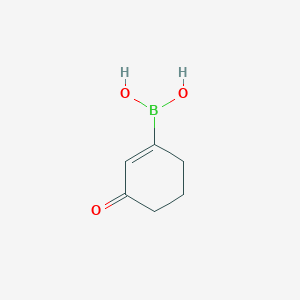

Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate is a chemical compound with the molecular formula C14H14N2O2S . It has an average mass of 274.338 Da and a monoisotopic mass of 274.077606 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a phenyl group and a sulfanyl acetate group . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the phenyl group is a six-membered carbon ring, and the sulfanyl acetate group contains a sulfur atom linked to an acetate ester .Physical And Chemical Properties Analysis

This compound has a molecular weight of 274.34 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the sources I found.Aplicaciones Científicas De Investigación

Organic Synthesis Applications :

- Raja and Perumal (2006) demonstrated the utility of ethyl 2-[(2-oxopropyl)sulfanyl]acetate in a five-component reaction to synthesize tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, showcasing a novel tandem Mannich-enamine-substitution sequence (Raja & Perumal, 2006).

- Stolarczyk et al. (2018) used ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate to synthesize new 4-thiopyrimidine derivatives, analyzing their crystal structures and cytotoxic activities (Stolarczyk et al., 2018).

Crystal Structure Analysis :

- Zareef et al. (2008) studied the crystal structure of Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate, revealing insights into molecular orientation and intermolecular interactions (Zareef et al., 2008).

Biological Activity and Pharmacological Applications :

- Gangjee et al. (2007) synthesized classical and nonclassical antifolates using derivatives of ethyl-2-sulfanylpyrimidines, evaluating them as potential dihydrofolate reductase inhibitors and antitumor agents (Gangjee et al., 2007).

- Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, contributing to cancer treatment research (Shukla et al., 2012).

Chemical Reaction Studies :

- Padmini et al. (2016) conducted kinetic studies on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate, contributing to the understanding of reaction mechanisms (Padmini et al., 2016).

- Suriyakala and Ravindran (2022) reported on the reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with chalcones, demonstrating a novel approach to synthesizing unexpected compounds (Suriyakala & Ravindran, 2022).

Propiedades

IUPAC Name |

ethyl 2-(5-phenylpyrimidin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-2-18-13(17)10-19-14-15-8-12(9-16-14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCOHQKVDYDKFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(C=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2399414.png)

![4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide](/img/structure/B2399421.png)

![3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2399423.png)

![4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2399425.png)

![Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2399426.png)

![3-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2399427.png)

![Sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate](/img/structure/B2399431.png)